3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the convergence of several important chemical research trajectories that began in the early 21st century. The compound's conceptual foundation can be traced to the growing recognition of pyrazole-containing sulfonamides as privileged structures in medicinal chemistry. Research teams initially focused on understanding how the incorporation of cyano groups into heterocyclic frameworks could enhance biological activity and selectivity profiles. The synthesis and characterization of this specific compound were first documented in chemical databases around 2009, marking its formal entry into the scientific literature.
The timeline of discovery reflects the systematic exploration of structure-activity relationships within the broader class of heterocyclic sulfonamides. Early investigations concentrated on simpler pyrazole sulfonamide derivatives, such as 4-(1H-pyrazol-1-yl)benzenesulfonamide, which demonstrated promising antileishmanial activities with IC₅₀ values ranging from 0.059 to 0.228 millimolar against Leishmania species. These findings provided crucial insights that guided subsequent modifications, including the strategic placement of cyano substituents to modulate electronic properties and binding interactions. The development process involved extensive synthetic optimization and analytical characterization efforts across multiple research institutions.
The historical progression toward this compound also reflects advances in synthetic methodology for incorporating trifluoromethyl and cyano groups into heterocyclic systems. Research published in 2022 demonstrated novel silver-catalyzed cycloaddition reactions that enabled the dual incorporation of these functional groups into pyrazole cores. This methodological advancement provided new pathways for accessing cyano-functionalized pyrazole derivatives with enhanced pharmaceutical relevance. The compound's emergence in commercial chemical catalogs by 2025 indicates its establishment as a valuable research tool and potential lead compound for drug development programs.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that address multiple contemporary challenges in medicinal chemistry. The compound exemplifies the successful integration of three distinct pharmacophoric elements: the cyano group serving as an electron-withdrawing substituent, the pyrazole ring providing heterocyclic diversity, and the sulfonamide moiety contributing established bioactivity patterns. This structural arrangement creates opportunities for investigating novel enzyme inhibition mechanisms and exploring previously uncharted chemical space in drug discovery.
Recent research has highlighted the compound's relevance in carbonic anhydrase inhibition studies, where five-membered heterocyclic sulfonamides have demonstrated superior effectiveness compared to six-membered ring analogues. The cyano substitution pattern in this compound provides additional electronic modulation that can enhance selectivity profiles across different carbonic anhydrase isoforms. Comparative studies have shown that structural modifications within this chemical class can significantly impact inhibitory potency, with IC₅₀ values varying by orders of magnitude depending on substituent patterns and positioning. These findings underscore the importance of precise structural design in optimizing biological activity.
The compound's significance extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Research groups have utilized pyrazole sulfonamide frameworks as scaffolds for developing multitarget therapeutic agents and exploring novel mechanisms of action. The presence of the cyano group provides additional opportunities for chemical derivatization through nucleophilic addition reactions and metal-catalyzed transformations. This synthetic versatility has made the compound valuable not only as a target molecule but also as a platform for accessing diverse chemical libraries for biological screening programs.
Furthermore, the compound serves as an important model system for studying structure-activity relationships in heterocyclic drug design. Molecular modeling studies have revealed that the spatial arrangement of the cyano, pyrazole, and sulfonamide functionalities creates distinct binding interactions with biological targets. These insights have informed the rational design of next-generation compounds with improved selectivity and reduced off-target effects. The systematic investigation of this compound and its analogues has contributed to a deeper understanding of how electronic effects and molecular geometry influence biological activity in heterocyclic systems.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound is characterized by active investigation across multiple therapeutic areas, with particular emphasis on enzyme inhibition and antimicrobial applications. Recent studies have demonstrated the compound's potential in developing new antidiabetic agents through alpha-glucosidase inhibition. Acyl pyrazole sulfonamides structurally related to this compound have shown IC₅₀ values ranging from 1.13 to 28.27 micromolar against alpha-glucosidase, significantly outperforming the standard drug acarbose. These findings have stimulated increased interest in exploring the compound's mechanism of action and optimizing its therapeutic potential.
Contemporary research efforts have also focused on understanding the compound's role in antiviral drug development. Studies on cyclic sulfonamides with heterocyclic peripheries have revealed promising activity against severe acute respiratory syndrome coronavirus 2, with related compounds demonstrating IC₅₀ values of 0.8 micromolar and selectivity indices of 30.7. These developments have highlighted the potential for this compound derivatives in addressing emerging infectious disease challenges. The compound's structural features align with known antiviral pharmacophores, suggesting opportunities for further optimization and development.
| Research Area | Activity Type | IC₅₀ Range | Reference Standard | Current Status |
|---|---|---|---|---|
| Antidiabetic | Alpha-glucosidase inhibition | 1.13-28.27 μM | Acarbose (35.1 μM) | Active investigation |
| Antileishmanial | Promastigote inhibition | 0.059-0.228 mM | Pentamidine (0.062 mM) | Established activity |
| Antiviral | Coronavirus inhibition | 0.8 μM | Not specified | Emerging research |
| Carbonic Anhydrase | Enzyme inhibition | Variable | Acetazolamide | Under evaluation |
Despite these promising developments, significant knowledge gaps remain in the understanding of this compound's full therapeutic potential. Limited pharmacokinetic and pharmacodynamic data are available for this specific compound, restricting the ability to predict its behavior in biological systems. The lack of comprehensive toxicological studies represents another critical gap that must be addressed before advancing toward clinical applications. Additionally, detailed mechanistic studies elucidating the compound's precise binding interactions with target proteins remain incomplete.
The synthetic accessibility and scalability of this compound production also present ongoing challenges. While the compound is commercially available from research chemical suppliers with purities of 95% or higher, large-scale synthesis methods have not been thoroughly optimized. Current synthetic approaches may require further development to support potential pharmaceutical manufacturing needs. The absence of established synthetic routes for preparing analogues and derivatives limits the scope of structure-activity relationship studies that could guide optimization efforts.
Future research directions will likely focus on addressing these knowledge gaps through comprehensive biological evaluation programs and advanced synthetic methodology development. The growing recognition of pyrazole sulfonamides as privileged structures in drug discovery ensures continued interest in this compound class. Emerging computational approaches and artificial intelligence-driven drug design methodologies may accelerate the identification of optimal structural modifications and therapeutic applications for this compound and related compounds.
Propriétés
IUPAC Name |
3-cyano-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-5-8-2-1-3-10(4-8)17(15,16)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQORVBOQCKBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its effects against various pathogens, especially in the context of leishmaniasis, as well as its broader pharmacological implications.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile. The molecular structure can be represented as follows:
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Leishmania infantum and Leishmania amazonensis, which are responsible for leishmaniasis.
Key Findings:
- In Vitro Efficacy: Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of L. infantum and L. amazonensis growth. For instance, derivatives with modifications in their sulfonamide moiety displayed IC50 values ranging from 0.059 mM to 0.072 mM against these pathogens .
- Structure-Activity Relationship (SAR): Molecular modeling studies suggest that electronic modifications and lipophilicity significantly influence the interaction of these compounds with parasitic targets .
Cytotoxicity
While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity against mammalian cells. The aim is to ensure that therapeutic doses are effective without causing harm to host cells.
Cytotoxicity Results:
- The evaluated pyrazole derivatives exhibited lower cytotoxicity compared to standard treatments like pentamidine, suggesting a favorable therapeutic index .
Antimicrobial Activity
The pyrazole scaffold is recognized for its antimicrobial properties. Studies have documented various pyrazole derivatives demonstrating significant activity against bacterial and fungal strains. This includes:
- Antibacterial Effects: Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria .
- Antifungal Properties: Similar compounds have been tested for antifungal activity, suggesting a broad spectrum of action .
Anti-inflammatory and Anticancer Activities
Research has also indicated potential anti-inflammatory and anticancer activities associated with pyrazole derivatives:
- Anti-inflammatory Activity: Certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Anticancer Activity: The presence of the pyrazole moiety has been linked to anticancer effects through mechanisms such as apoptosis induction in cancer cell lines .
Case Study 1: Leishmaniasis Treatment
A study investigated a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, including derivatives similar to this compound. The findings revealed that specific compounds exhibited potent antileishmanial activity with minimal cytotoxicity, providing a promising avenue for developing new treatments for leishmaniasis .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various pyrazole derivatives and assessing their antimicrobial properties. The study found that certain compounds displayed significant antibacterial activity against resistant strains, highlighting their potential as novel antimicrobial agents .
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is , with a molecular weight of 248.26 g/mol. The compound features a cyano group, a pyrazole moiety, and a sulfonamide functional group, which contribute to its biological activity and solubility characteristics .
Biological Activities
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds can serve as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing associated side effects .
2. Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer properties. Studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers . The incorporation of the cyano group may enhance these effects by influencing the compound's interaction with biological targets.
3. Antimicrobial Effects
Compounds containing pyrazole rings have shown promising antimicrobial activity against various pathogens. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Sulfonamide Group Reactions
The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and acid-base reactions:
-
Nucleophilic Substitution : The NH group reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives . For example:
-
Oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the sulfonamide group converts to a sulfonic acid (-SO₃H) .
Pyrazole Ring Reactions
The pyrazole ring undergoes electrophilic substitution and coordination chemistry:
-
Electrophilic Substitution : Nitration at the C(3) position occurs with HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro derivatives .
-
Metal Coordination : The pyrazole nitrogen atoms bind to transition metals (e.g., Ag⁺) to form stable complexes, as observed in cycloaddition reactions .
Cyano Group Reactions
The cyano (-CN) group is reactive toward hydrolysis and reduction:
-
Hydrolysis : Acidic or basic hydrolysis converts -CN to -COOH or -CONH₂ .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces -CN to -CH₂NH₂ .
Key Reaction Pathways and Conditions
Stability and Reactivity Trends
-
pH Sensitivity : The sulfonamide group protonates under acidic conditions (pH < 4), enhancing electrophilic substitution on the pyrazole ring .
-
Thermal Stability : Decomposition occurs above 250°C, releasing SO₂ and HCN .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents favor hydrolysis .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
SC-558 Analogs (1a-f)
These analogs (e.g., 1a: X = H; 1d: X = Br; 1e: X = Cl) share a sulfonamide core but differ in substituents on the benzene ring. For example:
- 1d (X = Br): Bromine increases molecular weight (MW: ~315 g/mol) and polarizability compared to the cyano group in the target compound. Bromine’s electron-withdrawing nature may enhance binding affinity in biological targets (e.g., cyclooxygenase inhibition) .
2-Fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide
This analog (CID 43532703) replaces the cyano group with fluorine at the 2-position of the benzene ring. Its molecular formula (C₉H₈FN₃O₂S, MW: 249.24 g/mol) and CCS values (e.g., [M+H]+ CCS: ~152 Ų) are comparable to the target compound. Fluorine’s electronegativity may improve membrane permeability but reduce π-π stacking interactions in crystal structures .
Pyrazole Modifications
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide
This compound (CAS: 7167-25-1) introduces a trifluoromethylbenzyl group on the pyrazole nitrogen, increasing hydrophobicity (MW: 399.38 g/mol) and likely enhancing blood-brain barrier penetration. The trifluoromethyl group’s strong electron-withdrawing effects contrast with the cyano group’s moderate polarity .
Zelenirstat (WHO-INN Proposed)
Zelenirstat incorporates a dichlorophenyl and piperazine-pyridinyl moiety, creating a larger, more complex structure (MW: ~616.9 g/mol). Its antineoplastic activity as an N-myristoyltransferase inhibitor highlights how extended aromatic systems and halogenation can modulate pharmacological profiles .
Indole-Based Analogs
3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide (CID O6M) integrates an indole ring system, doubling the aromatic surface area (MW: 352.37 g/mol). The dual cyano groups may enhance binding to kinases or DNA, though steric hindrance could limit solubility .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Predicted CCS ([M+H]+ Ų) | Notable Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₈N₄O₂S | 248.26 | 3-CN, 1H-pyrazol-4-yl | 152.2 | Discontinued; moderate compactness |
| 2-Fluoro analog (CID 43532703) | C₉H₈FN₃O₂S | 249.24 | 2-F, 1H-pyrazol-4-yl | ~152 | Enhanced permeability |
| SC-558 (1d, X = Br) | C₁₄H₁₁BrN₂O₂S | ~315 | 3-Br, dihydroquinazolinyl | N/A | COX-2 inhibition |
| 4-Methyl-Trifluoromethyl analog | C₁₆H₁₄F₃N₃O₂S | 399.38 | 4-CH₃, CF₃-benzyl | N/A | Increased hydrophobicity |
| Zelenirstat | C₂₈H₂₃Cl₂F₂N₇O₃S | ~616.9 | Dichlorophenyl, piperazine | N/A | Antineoplastic (N-myristoyltransferase inhibitor) |
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s discontinued status contrasts with more synthetically accessible analogs like the 2-fluoro derivative .
- Biological Data Gap: No literature or patent data exist for the target compound, unlike SC-558 (well-studied COX-2 inhibitor) or zelenirstat (clinical candidate) .
- CCS as a Predictor : The target’s CCS values align with analogs of similar size, suggesting utility in mass spectrometry-based screening .
Méthodes De Préparation
Sulfonamidophenyl Hydrazine Intermediate Formation
A common starting point is the preparation of 4-sulfonamidophenyl hydrazine hydrochloride, which is then reacted with diketones or cyano-containing reagents in alcoholic solvents (e.g., ethanol) under reflux conditions. For example, the hydrazine hydrochloride (e.g., 2.31 g, 10.3 mmol) is added to a stirred solution of diketone in ethanol and heated to reflux overnight (approximately 15 hours), followed by solvent removal under reduced pressure to obtain the intermediate.
Introduction of the Cyano Group
The cyano group is introduced via treatment with reagents such as dimethyl N-cyanoiminodithiocarbonate in boiling acetone in the presence of anhydrous potassium carbonate. This step forms methyl N′-cyano-N-(pyridinyl)sulfonylcarbamimidothioates, which are key intermediates for further cyclization.
Cyclization to Pyrazolyl Sulfonamide
Subsequent reaction of the above intermediates with hydrazine hydrate (99%) in acetonitrile or ethanol under reflux conditions leads to cyclization and formation of the pyrazolyl ring. This step typically yields the target N-(1H-pyrazol-4-yl)benzene-1-sulfonamide derivatives in moderate to good yields (40–69%).
Acidification and Isolation
The reaction mixtures are often acidified with hydrochloric acid to pH 1–2 or pH 7 depending on the substituents present, to facilitate isolation of the protonated sulfonamide compounds. Electron-withdrawing substituents may require stronger acidification for isolation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonamidophenyl hydrazine formation | 4-sulfonamidophenyl hydrazine hydrochloride + diketone | Ethanol | Reflux (~78 °C) | ~15 hours | Not specified | Followed by solvent removal |
| Cyano group introduction | Dimethyl N-cyanoiminodithiocarbonate + K2CO3 | Acetone | Boiling | Not specified | Moderate to good | Formation of carbamimidothioates |
| Cyclization to pyrazole | Hydrazine hydrate (99%) | Acetonitrile or Ethanol | Reflux | Overnight | 40–69 | Formation of pyrazolyl sulfonamide |
| Acidification | HCl (4%) | - | Room temperature | Until pH 1–7 | - | Isolation of protonated compounds |
Analytical and Spectroscopic Characterization
- Infrared (IR) Spectroscopy: Disappearance of the cyanide (C≡N) stretching vibration bands (2161–2178 cm⁻¹) after cyclization confirms successful ring formation.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra show characteristic signals for the pyrazole ring and sulfonamide NH protons, with broad amino NH_2 signals in the 5.82–6.05 ppm range.
- Elemental Analysis: Confirms the composition consistent with the target sulfonamide structure.
Research Findings and Optimization Notes
- The presence of electron-withdrawing groups (e.g., cyano) on the benzene ring influences the acidification and isolation steps, requiring stronger acidification for protonated compound isolation.
- Substituents on the pyrazole ring affect the yield and purity of the final product; methyl or unsubstituted pyrazole rings favor better antifungal activity, indicating the importance of substituent selection during synthesis.
- The synthetic route is modular and allows for structural diversification at the pyrazole and benzene sulfonamide moieties, enabling optimization for biological activity.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of sulfonamidophenyl hydrazine | 4-sulfonamidophenyl hydrazine hydrochloride + diketone in ethanol, reflux | Sulfonamidophenyl hydrazine intermediate |
| 2 | Cyano group incorporation | Dimethyl N-cyanoiminodithiocarbonate + K2CO3 in acetone, boiling | Methyl N′-cyano-N-(pyridinyl)sulfonylcarbamimidothioate intermediate |
| 3 | Cyclization to pyrazolyl sulfonamide | Hydrazine hydrate in acetonitrile or ethanol, reflux | This compound |
| 4 | Acidification and purification | HCl acidification to pH 1–7 | Isolation of pure sulfonamide compound |
Q & A
Q. What experimental methods are recommended for characterizing the purity and stability of 3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide?
To assess purity, employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against a certified reference standard. Thermal stability can be determined via thermogravimetric analysis (TGA) under inert gas flow (e.g., nitrogen) to monitor decomposition temperatures. Solubility profiles should be established in solvents like DMSO, ethanol, and aqueous buffers (pH 2–10) using dynamic light scattering (DLS) to detect aggregation .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Key steps include:
- Using anhydrous conditions for sulfonamide bond formation to avoid hydrolysis.
- Employing coupling reagents like EDCl/HOBt to enhance reaction efficiency.
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before the final cyclization step.
Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via H/C NMR to confirm structural integrity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELXL (v. 2015+) allows precise determination of bond lengths, angles, and torsional conformations. For challenging crystals (e.g., twinned or low-resolution), employ the TwinRotMat algorithm in SHELXL to refine data. Validate hydrogen-bonding networks using OLEX2 visualization, critical for understanding intermolecular interactions in solid-state studies .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like carbonic anhydrase or kinases.
- Validate predictions via isothermal titration calorimetry (ITC) to measure binding affinity ().
- Synthesize analogs with modifications at the pyrazole (e.g., methyl substitution) or sulfonamide groups and compare IC values in enzyme inhibition assays .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Standardize assay conditions (e.g., buffer pH, temperature, and cell line passage number).
- Use orthogonal validation methods: Compare in vitro enzyme inhibition data with cellular assays (e.g., Western blot for target phosphorylation).
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables such as solvent effects or compound aggregation .
Q. What analytical techniques are suitable for detecting degradation products under accelerated storage conditions?
- Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) to identify hydrolyzed or oxidized derivatives.
- Forced degradation studies: Expose the compound to heat (40–60°C), UV light, and oxidative stress (HO).
- Quantify degradation using peak area normalization in HPLC chromatograms .
Methodological Notes
- Crystallography : SHELXL refinement is preferred for high-resolution datasets, while SHELXD/SHELXE are robust for experimental phasing in challenging cases .
- Synthetic Optimization : Pilot reactions should include control experiments to isolate intermediates, reducing ambiguity in mechanistic pathways .
- Biological Assays : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity and ensure assay reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
